Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate
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Overview
Description
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It is known for its unique structure, which includes an imidazolidinone ring, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with precise control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives .
Scientific Research Applications
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate: Similar structure but with a methyl group at the 1-position.
Thiazolidine-2,4-dione derivatives: Compounds with a thiazolidine ring, known for their diverse biological activities.
Indole derivatives: Compounds containing an indole ring, widely studied for their pharmacological properties.
These comparisons highlight the uniqueness of this compound, particularly its imidazolidinone ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (2E)-2-(2,5-dioxoimidazolidin-4-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-5(10)3-4-6(11)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,11,12)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSMAHEFCXIIU-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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